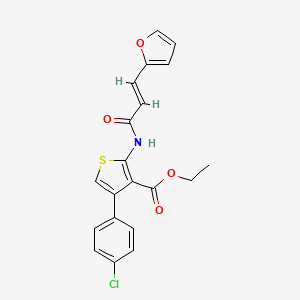

![molecular formula C23H15N3O3 B2945268 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-4-氧代-4H-香豆素-2-甲酰胺 CAS No. 361478-79-7](/img/structure/B2945268.png)

N-(2-(1H-苯并[d]咪唑-2-基)苯基)-4-氧代-4H-香豆素-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

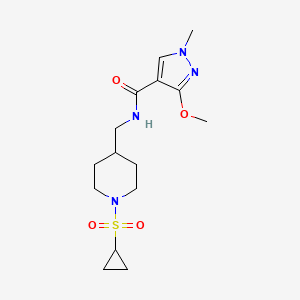

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that contains a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . It’s part of a class of compounds that have demonstrated significant anti-proliferative activity .

Synthesis Analysis

The synthesis of this compound involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis

The structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound has been involved in reactions that lead to the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The reaction conditions can be varied to obtain different products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the techniques used to characterize it. For instance, spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR have been used to confirm its structure .科学研究应用

Synthesis of Benzimidazole Derivatives

Benzimidazole and its derivatives are prominent structures in medicinal chemistry due to their biological activities. The compound can be used as a precursor for the synthesis of various benzimidazole derivatives. These derivatives have been explored for their potential as antibacterial , antifungal , and anticancer agents .

Antitumor Activity

The structure of this compound suggests potential in tumor inhibitory activity. A study has shown that similar compounds, when used to create Pd(II) complexes, exhibit significant antiproliferative potency against certain carcinoma cell lines. This indicates that our compound could be developed into a potent anticancer drug .

Therapeutic Potential in Imidazole-Containing Compounds

Imidazole rings are found in many biologically active molecules. The compound , containing an imidazole ring, may have broad therapeutic applications, including antiviral , anti-inflammatory , and antidiabetic activities. It could serve as a key synthon in the development of new drugs with these properties .

Semiconductor Applications

Benzimidazole derivatives have been used in the fabrication of electronic devices such as organic thin film transistors (OTFTs) , polymeric solar cells (PSCs) , and organic light emitting diodes (OLEDs) . The compound’s structure could be valuable in developing new materials for these applications .

Environmental Impact

Compounds with benzimidazole structures are used in various long-life materials. The environmental release and impact of such compounds need to be considered, especially in outdoor and indoor materials with high release rates. This compound could be studied for its environmental footprint in such applications .

Synthetic Methodology

The compound can be synthesized using cost-effective and versatile methods, which is crucial for large-scale production. The formation of C–N bonds via aromatic aldehyde and o-phenylenediamine is a key step in its synthesis, which could be optimized for industrial applications .

作用机制

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity being exhibited.

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole-containing compounds, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3/c27-19-13-21(29-20-12-6-2-8-15(19)20)23(28)26-16-9-3-1-7-14(16)22-24-17-10-4-5-11-18(17)25-22/h1-13H,(H,24,25)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIWOKBNOPPPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2945186.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide](/img/structure/B2945190.png)

![4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2945195.png)

![4-chloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2945196.png)

![1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2945202.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2945206.png)